REACTION_SMILES
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[CH3:23][C:24](=[O:25])[OH:26].[ClH:22].[NH2:1][CH2:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][n:8][c:9]([NH:13][C:14](=[O:15])[c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[c:10]2[cH:11][cH:12]1>>[ClH:22].[NH2:1][CH2:2][c:3]1[cH:4][c:5]2[cH:6][cH:7][n:8][c:9]([NH2:13])[c:10]2[cH:11][cH:12]1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCc1ccc2c(N)nccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |